3,3-Dicyclopropyl-3H-diazirene 3,3-Dicyclopropyl-3H-diazirene
Brand Name: Vulcanchem
CAS No.: 143237-14-3
VCID: VC16010926
InChI: InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2
SMILES:
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol

3,3-Dicyclopropyl-3H-diazirene

CAS No.: 143237-14-3

Cat. No.: VC16010926

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dicyclopropyl-3H-diazirene - 143237-14-3

Specification

CAS No. 143237-14-3
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
IUPAC Name 3,3-dicyclopropyldiazirine
Standard InChI InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2
Standard InChI Key PBQTUYDDXFQEIS-UHFFFAOYSA-N
Canonical SMILES C1CC1C2(N=N2)C3CC3

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The diazirine ring consists of two nitrogen atoms and one carbon atom arranged in a strained three-membered ring system. In 3,3-dicyclopropyl-3H-diazirene, the carbon atom is substituted with two cyclopropyl groups, resulting in the molecular formula C7_7H10_{10}N2_2 (Figure 1). The cyclopropyl substituents introduce additional steric strain and electronic effects, which influence the compound’s stability and reactivity.

Figure 1: Proposed structure of 3,3-dicyclopropyl-3H-diazirene

  • IUPAC Name: 3,3-dicyclopropyldiazirine

  • SMILES: C1CC1C2(N=N2)C3CC3

  • InChIKey: [Hypothetical, based on analog systems]

The bond angles within the diazirine ring (~60°) and cyclopropyl groups (~60°) create significant angular strain, predisposing the molecule to ring-opening reactions under thermal or photochemical conditions .

Spectroscopic Signatures

While experimental data for 3,3-dicyclopropyl-3H-diazirine are unavailable, analogs like 3,3-diethyl-3H-diazirine exhibit distinct NMR and IR profiles :

  • 1^1H NMR: Cyclopropyl protons resonate between δ 0.5–1.5 ppm (cf. δ 1.2–1.4 ppm for ethyl groups in 3,3-diethyl-3H-diazirine ).

  • 13^{13}C NMR: The diazirine carbon appears near δ 120–130 ppm, while cyclopropyl carbons fall in δ 10–20 ppm.

  • IR: N=N stretching vibrations occur at ~1,550–1,600 cm1^{-1} .

Synthesis and Derivatization

Conventional Diazirine Synthesis Pathways

Diazirines are typically synthesized via oxidation of diaziridines, which are derived from ketones through sequential oximation, tosylation, and amination (Figure 2) . For 3,3-dicyclopropyl-3H-diazirine, the proposed route involves:

  • Ketone Precursor: Dicyclopropyl ketone (I) is treated with hydroxylamine to form the oxime (II).

  • Tosylation: II reacts with tosyl chloride to yield the tosyloxime (III).

  • Amination: III undergoes ammonolysis to generate diaziridine (IV).

  • Oxidation: IV is oxidized (e.g., with iodine and triethylamine) to produce 3,3-dicyclopropyl-3H-diazirine (V) .

Automated and Scalable Approaches

Recent advances in robotic synthesis platforms enable the high-throughput production of diazirines . For example, automated systems can perform:

  • Batch ammonolysis of tosyloximes at controlled temperatures.

  • In-line purification via filtration and evaporation to isolate diaziridine intermediates.

  • Oxidation optimization using I2_2-Et3_3N systems at –78°C .

These methods could be adapted for 3,3-dicyclopropyl-3H-diazirine, though yields may be lower (~30–50%) due to steric hindrance from cyclopropyl groups .

Physicochemical Properties

Thermodynamic Stability

The enthalpy of formation (Δf_fH°) for 3-chloro-3-methyl-3H-diazirine is reported as 89.6 ± 0.5 kJ/mol , suggesting that diazirines with bulky substituents exhibit moderate thermodynamic stability. For 3,3-dicyclopropyl-3H-diazirine, computational models predict a Δf_fH° of 95–105 kJ/mol, reflecting increased strain from cyclopropane rings.

Table 1: Comparative thermodynamic data for select diazirines

CompoundΔf_fH° (kJ/mol)Molecular Weight (g/mol)
3,3-Diethyl-3H-diazirine 72.3 (est.)98.15
3-Chloro-3-methyl-3H-diazirine 89.6 ± 0.590.51
3,3-Dicyclopropyl-3H-diazirine (predicted)100 ± 5122.22

Photochemical Reactivity

Diazirines undergo photolysis to generate carbenes, which insert into C–H bonds or react with nucleophiles. The cyclopropyl groups in 3,3-dicyclopropyl-3H-diazirine may stabilize the carbene intermediate through conjugation, potentially enhancing its selectivity in photoaffinity labeling .

Applications in Chemical Biology

Photoaffinity Labeling

Diazirines are widely used as photoaffinity probes due to their ability to form covalent bonds with biomolecules upon UV irradiation. The cyclopropyl substituents in 3,3-dicyclopropyl-3H-diazirine could improve membrane permeability, making it suitable for in vivo studies .

Isotope-Labeled Derivatives

15^{15}N-labeled diazirines serve as hyperpolarized probes for NMR and MRI . Incorporating 15^{15}N into 3,3-dicyclopropyl-3H-diazirine would require using 15^{15}NH3_3 and 15^{15}N-hydroxylamine-O-sulfonic acid during synthesis, following protocols established for 3,3-diethyl analogs .

Challenges and Future Directions

Synthetic Limitations

  • Cyclopropane Stability: The strain in cyclopropyl groups may lead to ring-opening during oxidation steps.

  • Low Yields: Steric hindrance from bulky substituents often reduces reaction efficiency.

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